7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione
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Overview
Description
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione, also known as PD98059, is a chemical compound that is widely used in scientific research. It belongs to the family of purine derivatives and is commonly used as a research tool to study various cellular processes.
Mechanism of Action
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione inhibits MEK by binding to its active site and preventing the phosphorylation of its downstream targets, the extracellular signal-regulated kinases (ERKs). This inhibition leads to the suppression of the MAPK pathway and the downstream cellular processes that it regulates.
Biochemical and Physiological Effects:
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione has been shown to have neuroprotective effects by reducing neuronal cell death in various models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione in lab experiments is its specificity for MEK. This allows researchers to selectively inhibit the MAPK pathway and study its downstream effects. Additionally, 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione is relatively easy to use and can be added directly to cell culture media. However, one limitation of using 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione is its relatively short half-life, which can limit its effectiveness in long-term experiments.
Future Directions
There are many potential future directions for research involving 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione. One area of interest is the development of more potent and selective MEK inhibitors. Another area of interest is the study of the role of the MAPK pathway in various diseases, such as cancer and neurodegenerative diseases. Additionally, there is potential for the use of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione in combination with other drugs to enhance their effectiveness.
Synthesis Methods
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione can be synthesized by reacting 2-chlorobenzyl chloride with 3-methyl-8-propylxanthine, followed by treatment with sodium sulfide. This reaction results in the formation of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione, which can be purified using various chromatographic techniques.
Scientific Research Applications
7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione is widely used in scientific research to study the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione is a specific inhibitor of the MAPK/ERK kinase (MEK) enzyme, which is an important component of the MAPK pathway. By inhibiting MEK, 7-[(2-Chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione can help researchers to study the role of the MAPK pathway in various cellular processes.
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-propylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-3-8-24-16-18-13-12(14(22)19-15(23)20(13)2)21(16)9-10-6-4-5-7-11(10)17/h4-7H,3,8-9H2,1-2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQRSSOTNUYYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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